molecular formula C18H16Cl2FN3O2S B4798560 2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4798560
M. Wt: 428.3 g/mol
InChI Key: NVOSULMBOZSEGM-UHFFFAOYSA-N
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Description

2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.

    Coupling Reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine gas), nucleophiles (e.g., amines), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the aromatic rings can engage in π-π interactions with other aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroiodobenzene: Shares the dichlorobenzene core but lacks the pyrazole and sulfonamide groups.

    2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Similar sulfonamide structure but with a different heterocyclic ring.

    2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: Contains additional methoxy and pyridine groups.

Uniqueness

2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its combination of a pyrazole ring, fluorobenzyl group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3O2S/c1-11-18(23-27(25,26)17-9-14(19)7-8-15(17)20)12(2)24(22-11)10-13-5-3-4-6-16(13)21/h3-9,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOSULMBOZSEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

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